Superior α-Glucosidase Inhibition vs. Acarbose
Derivatives synthesized from the 3-formyl-6-isopropylchromone scaffold exhibit α-glucosidase inhibitory activity that significantly surpasses the clinical comparator acarbose. This demonstrates the value of the 6-isopropylchromone core as a privileged structure for generating potent bioactive molecules [1].
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3-Formyl-6-isopropylchromone derived thiosemicarbazone 3g: IC50 = 0.11 ± 0.01 µM; 3a: IC50 = 0.17 ± 0.026 µM |
| Comparator Or Baseline | Acarbose (standard drug) |
| Quantified Difference | IC50 values for lead derivatives (e.g., 0.11 µM) are >100-fold lower (more potent) than reported IC50 values for acarbose (IC50 typically >500 µM for Saccharomyces cerevisiae α-glucosidase). The study confirms higher inhibitory activity compared to the standard. |
| Conditions | In vitro enzyme inhibition assay against α-glucosidase. IC50 values calculated from dose-response curves. Data reported as mean ± SD from triplicate experiments. |
Why This Matters
For researchers developing next-generation antidiabetic agents, the 6-isopropylchromone core provides a chemically tractable starting point for creating inhibitors that are orders of magnitude more potent than existing standard-of-care drugs.
- [1] Basri, R., Ullah, S., Khan, A., Mali, S. N., Abchir, O., Chtita, S., ... & Shafiq, Z. Synthesis, biological evaluation and molecular modelling of 3-Formyl-6-isopropylchromone derived thiosemicarbazones as α-glucosidase inhibitors. Bioorganic Chemistry 2023, 139, 106739. PMID: 37478545. View Source
